molecular formula C9H17N3O5 B605828 Azido-PEG3-acid CAS No. 1056024-94-2

Azido-PEG3-acid

Cat. No.: B605828
CAS No.: 1056024-94-2
M. Wt: 247.25
InChI Key: VWJGWKZZFZMGGY-UHFFFAOYSA-N
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Description

Azido-PEG3-acid, also known as 3-[2-(2-(2-azidoethoxy)ethoxy)ethoxy]propanoic acid, is a compound that features an azide (N3) group and a carboxylic acid (CO2H) group. This compound is part of the polyethylene glycol (PEG) family and is widely used in various scientific applications due to its unique chemical properties. The azide group is particularly useful in click chemistry, a class of biocompatible reactions that are highly efficient and selective .

Biochemical Analysis

Biochemical Properties

Azido-PEG3-acid plays a significant role in biochemical reactions, particularly in the formation of stable amide bonds with primary amine groups. This reaction is facilitated by activators such as EDC or HATU, which promote the formation of a stable amide bond between the carboxylic acid group of this compound and the primary amine group of the target molecule . The azide group of this compound enables Click Chemistry, allowing it to react with alkynes to form a stable triazole linkage . This reaction is bioorthogonal, meaning it does not interfere with biological processes, making this compound an ideal reagent for bioconjugation and molecular labeling .

Cellular Effects

This compound influences various cellular processes by facilitating the labeling and tracking of biomolecules within cells. The azide group of this compound can react with alkynes in a bioorthogonal manner, allowing researchers to label and track specific biomolecules without interfering with cellular functions . This capability is particularly useful in studying cell signaling pathways, gene expression, and cellular metabolism. By enabling the precise labeling of biomolecules, this compound helps researchers understand the intricate details of cellular processes and their regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable amide bonds and participate in Click Chemistry reactions. The carboxylic acid group of this compound reacts with primary amine groups in the presence of activators such as EDC or HATU, forming a stable amide bond . The azide group of this compound can react with alkynes to form a stable triazole linkage through Click Chemistry . This reaction is highly specific and efficient, allowing for the precise labeling and tracking of biomolecules within biological systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable when stored at -20°C and can be shipped at ambient temperature . Its stability may decrease over time, leading to potential degradation and reduced efficacy in biochemical reactions . Long-term studies in in vitro and in vivo settings have shown that this compound can maintain its functionality for extended periods, but its effects may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower dosages, this compound is generally well-tolerated and does not exhibit significant toxic or adverse effects . At higher dosages, there may be threshold effects, including potential toxicity and adverse reactions . It is essential to carefully determine the appropriate dosage of this compound in animal studies to avoid any toxic or adverse effects while achieving the desired biochemical outcomes .

Metabolic Pathways

This compound is involved in metabolic pathways that include the formation of stable amide bonds and Click Chemistry reactions. The carboxylic acid group of this compound reacts with primary amine groups to form stable amide bonds, while the azide group participates in Click Chemistry reactions with alkynes to form stable triazole linkages . These reactions are facilitated by enzymes and cofactors that promote the formation of stable bonds and linkages, allowing this compound to be effectively utilized in various biochemical applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic polyethylene glycol spacer of this compound increases its solubility in aqueous media, facilitating its transport and distribution within biological systems . The azide group of this compound can react with specific biomolecules, allowing for targeted localization and accumulation within cells and tissues .

Subcellular Localization

This compound exhibits specific subcellular localization due to its interactions with targeting signals and post-translational modifications. The azide group of this compound can react with specific biomolecules, directing it to particular compartments or organelles within cells . This targeted localization enhances the activity and function of this compound, allowing for precise labeling and tracking of biomolecules within specific subcellular regions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azido-PEG3-acid can be synthesized through a series of chemical reactions involving the introduction of the azide group into a PEG chain. One common method involves the reaction of PEG with sodium azide (NaN3) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN). The reaction typically proceeds under mild conditions and results in the formation of the azido-functionalized PEG .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as column chromatography and recrystallization to achieve high purity levels required for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions: Azido-PEG3-acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in DMSO or acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Click Chemistry: Copper(I) catalyst with terminal alkynes.

Major Products:

Scientific Research Applications

Azido-PEG3-acid is utilized in various scientific fields due to its versatility:

    Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.

    Biology: Employed in the labeling and tracking of biomolecules.

    Medicine: Used in the development of drug delivery systems and antibody-drug conjugates (ADCs).

    Industry: Applied in the creation of new materials and nanotechnology

Comparison with Similar Compounds

Azido-PEG3-acid can be compared with other PEG-based azides:

Uniqueness: this compound strikes a balance between hydrophilicity and reactivity, making it suitable for a wide range of applications. Its three-unit PEG spacer provides sufficient solubility in aqueous media while maintaining the reactivity of the azide and carboxylic acid groups .

Properties

IUPAC Name

3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O5/c10-12-11-2-4-16-6-8-17-7-5-15-3-1-9(13)14/h1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJGWKZZFZMGGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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